Phenyl chlorodithioformate

Descripción general

Descripción

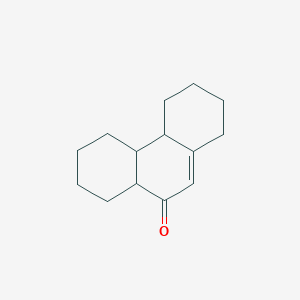

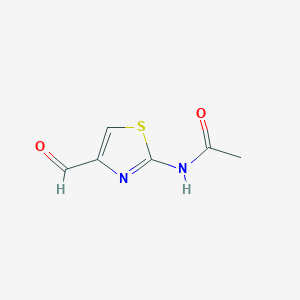

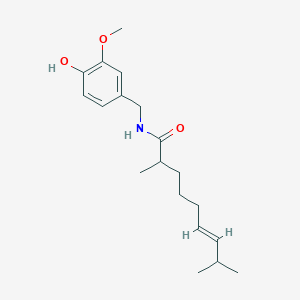

Phenyl chlorodithioformate (PhSCSCl) is a chlorodithioformate ester where the oxygen atom in a chloroformate ester is replaced by sulfur. It is part of a family of compounds where such substitution can lead to different products, including chlorothioformate and chlorothionoformate esters. Phenyl chlorodithioformate is particularly interesting due to its unique reactivity profile compared to its oxygen-containing counterparts .

Synthesis Analysis

The synthesis of phenyl chlorodithioformate is not directly described in the provided papers. However, it can be inferred that similar to other chlorodithioformates, it could be synthesized through the reaction of appropriate thiols with chloroformates or by the reaction of chlorodithioformic acid with phenol derivatives. The reaction conditions would likely need to be carefully controlled to prevent further reaction or decomposition of the product .

Molecular Structure Analysis

While the molecular structure of phenyl chlorodithioformate is not directly reported, related compounds have been studied. For example, the molecular structures of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes have been determined by X-ray analysis, showing a pentacoordination at the tin atom. These structures exhibit a trigonal bipyramidal geometry, which could be somewhat related to the geometry around the sulfur atoms in phenyl chlorodithioformate .

Chemical Reactions Analysis

Phenyl chlorodithioformate reacts via an ionization pathway across a range of solvents. This behavior is in contrast to phenyl chloroformate, which reacts via an addition-elimination pathway. The ionization pathway is favored in aqueous solvents rich in fluoroalcohol. The reactivity of phenyl chlorodithioformate is consistent with the relative stabilities of species with positive charge on the sulfur atom, which is higher than that on oxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl chlorodithioformate are not explicitly detailed in the provided papers. However, based on the behavior of similar compounds, it can be assumed that phenyl chlorodithioformate would be sensitive to moisture and may require storage under anhydrous conditions. Its solubility would vary depending on the solvent, with potential solubility in polar aprotic solvents. The compound's reactivity suggests that it could be a useful intermediate in the synthesis of thioketones or in the formation of carbon-sulfur bonds .

Aplicaciones Científicas De Investigación

Summary of the Application

Phenyl chlorodithioformate is used in the development of an optical signaling probe to detect Pd2+ ions in Pd-containing catalyst and drug candidate .

Methods of Application or Experimental Procedures

The Pd2+ signaling probe (Res-DT) was prepared by reacting the versatile fluorochrome resorufin with phenyl chlorodithioformate. In a phosphate-buffered saline solution (pH 7.4) containing sodium dodecyl sulfate (SDS) as a signal-boosting surfactant, Res-DT exhibited a pronounced colorimetric response with a chromogenic yellow to magenta shift .

Results or Outcomes

The probe displayed high selectivity toward Pd2+ ions and remained unaffected by commonly encountered coexisting components. The detection limit of Res-DT for Pd2+ ions was 10 nM, and the signaling was achieved within 7 minutes .

2. Application in Solvolytic Reactions

Summary of the Application

Phenyl chlorodithioformate is involved in solvolytic reactions of chloroformate esters and related compounds .

Results or Outcomes

The phenyl chlorothioformate and phenyl chlorothionoformate react at remarkably similar rates in a given solvent. There is a dichotomy of behavior with the addition-elimination pathway favored in solvents such as ethanol-water and the ionization mechanism favored in aqueous solvents rich in fluoroalcohol .

Safety And Hazards

Phenyl chlorodithioformate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is harmful if swallowed and causes severe skin burns and eye damage . It has a flash point of 113 °C . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this chemical .

Direcciones Futuras

Propiedades

IUPAC Name |

phenyl chloromethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClS2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIHCWFFNGQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343845 | |

| Record name | Phenyl chlorodithioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl chlorodithioformate | |

CAS RN |

16911-89-0 | |

| Record name | Phenyl chlorodithioformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Chlorodithioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)

![4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid](/img/structure/B102060.png)